microRNA-21-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

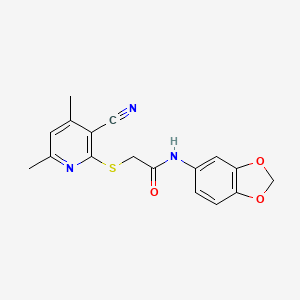

N-(1,3-benzodioxol-5-yl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-5-11(2)19-17(13(10)7-18)24-8-16(21)20-12-3-4-14-15(6-12)23-9-22-14/h3-6H,8-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGGPUIEAQRLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to microRNA-21-IN-2: A Small Molecule Inhibitor of an Oncogenic microRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) is one of the most well-characterized oncogenic microRNAs, or "oncomiRs," and its overexpression is a hallmark of numerous human cancers, including glioblastoma, breast, lung, and colorectal cancers.[1][2][3] Its pervasive role in promoting tumor cell proliferation, survival, and invasion has made it a compelling therapeutic target.[3][4] Small molecule inhibitors offer a promising strategy to modulate the activity of oncogenic miRNAs like miR-21. This guide provides a technical overview of microRNA-21-IN-2, a potential small molecule inhibitor of miR-21, within the broader context of the discovery and characterization of such inhibitors.

This compound: An Overview

Quantitative Data

The primary reported quantitative metric for this compound is its half-maximal activity concentration (AC50). This value represents the concentration of the inhibitor required to elicit a half-maximal response in an in vitro assay.

| Compound | Target | Assay Type | AC50 (μM) |

| This compound | microRNA-21 | Not Specified | 3.29[5] |

Discovery and Validation of Small Molecule Inhibitors of miR-21

The identification of small molecule inhibitors of miR-21, such as potentially this compound, typically involves a multi-step process encompassing high-throughput screening followed by rigorous biochemical and biophysical validation.

Experimental Workflow for Inhibitor Discovery

The general workflow for discovering and validating small molecule inhibitors of miR-21 is outlined below. This process begins with a large-scale screen to identify initial "hit" compounds, which are then subjected to a series of more specific assays to confirm their binding and inhibitory activity.

Caption: A generalized workflow for the discovery and validation of small molecule inhibitors of pre-miR-21 processing.

Experimental Protocols

-

Objective: To identify small molecules that bind to the precursor of miR-21 (pre-miR-21).

-

Methodology:

-

A large library of druglike small molecules (e.g., 20,000 compounds) is covalently printed onto a solid surface to create a microarray.

-

A fluorescently labeled (e.g., Cy5) hairpin RNA construct of pre-miR-21 is incubated with the microarray.

-

A parallel screen is performed with a different fluorescently labeled RNA hairpin (e.g., HIV TAR) to serve as a negative control for binding selectivity.

-

The microarrays are washed to remove unbound RNA and then imaged using a fluorescence scanner.

-

Fluorescence intensity at each spot indicates binding of the RNA to the corresponding small molecule. A composite Z-score is calculated for each compound, and those with a Z-score greater than 3 are considered "hits".[1]

-

-

Objective: To validate the binding of hit compounds to pre-miR-21 by measuring changes in the RNA's melting temperature (Tm).

-

Methodology:

-

pre-miR-21 is mixed with a fluorescent dye that binds to double-stranded nucleic acids.

-

The hit compound is added to the mixture.

-

The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

As the RNA unfolds (melts), the dye is released, causing a change in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the RNA is unfolded. A significant change in Tm in the presence of the compound compared to a control indicates a binding interaction.[1]

-

-

Objective: To determine if the binding of a small molecule to pre-miR-21 inhibits its processing by the Dicer enzyme.

-

Methodology:

-

Fluorescently labeled pre-miR-21 is incubated with recombinant Dicer enzyme in the presence and absence of the inhibitory compound.

-

The reaction products are separated by gel electrophoresis.

-

The gel is imaged to visualize the cleaved and uncleaved pre-miR-21 bands.

-

A reduction in the amount of cleaved product in the presence of the compound indicates inhibition of Dicer processing.[1]

-

-

Objective: To map the binding site of the small molecule on the pre-miR-21 hairpin.

-

Methodology:

-

5'-radiolabeled pre-miR-21 is incubated with the inhibitory compound under conditions that promote spontaneous RNA cleavage at flexible backbone positions.

-

The RNA is then subjected to denaturing polyacrylamide gel electrophoresis.

-

The resulting cleavage pattern is visualized by autoradiography.

-

Regions of the RNA that are protected from cleavage in the presence of the compound are indicative of the small molecule's binding site.[1]

-

Mechanism of Action and Signaling Pathways

microRNA-21 exerts its oncogenic effects by downregulating the expression of multiple tumor suppressor genes.[3][6] An inhibitor like this compound would therefore be expected to restore the expression of these target genes, thereby counteracting the pro-tumorigenic effects of miR-21.

Key Signaling Pathways Modulated by miR-21

The following diagrams illustrate some of the key signaling pathways that are dysregulated by miR-21 and would be the target for therapeutic intervention with an inhibitor.

Caption: miR-21 promotes cell survival by inhibiting the tumor suppressor PTEN, leading to activation of the PI3K/Akt pathway.

Caption: miR-21 can inhibit apoptosis by targeting SPRY2, a negative regulator of the Ras/MEK/ERK signaling cascade.[7]

Caption: In some contexts, miR-21 can modulate the WNT/β-catenin pathway by targeting components like LRP6.[8]

Conclusion

This compound represents a potential tool for the chemical biology and therapeutic exploration of miR-21 inhibition. While specific data on this molecule is limited, the broader field of small molecule inhibitors of miR-21 is advancing, with established methodologies for their discovery and validation. These inhibitors hold promise for restoring the function of tumor suppressor genes and attenuating the oncogenic signaling driven by miR-21, offering a novel avenue for cancer therapy. Further research into the precise mechanism of action, selectivity, and in vivo efficacy of compounds like this compound is warranted to fully realize their therapeutic potential.

References

- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. MicroRNA-21 as Therapeutic Target in Cancer and Cardiovascular Disease | Bentham Science [eurekaselect.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. signosisinc.com [signosisinc.com]

- 7. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role and mechanisms of action of microRNA‑21 as regards the regulation of the WNT/β‑catenin signaling pathway in the pathogenesis of non‑alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of microRNA-21-IN-2 (AC1MMYR2): A Technical Guide

A Potent and Selective Inhibitor of microRNA-21 Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of human cancers, where it promotes tumorigenesis, metastasis, and therapeutic resistance.[1] Its role as a central node in cancer pathology has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of microRNA-21-IN-2, also known as AC1MMYR2, a small molecule inhibitor of miR-21 biogenesis. This document details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this promising anti-cancer agent.

Discovery of this compound (AC1MMYR2)

The discovery of AC1MMYR2 was facilitated by a novel in silico high-throughput screening methodology.[1][2] This approach targeted the Dicer binding site on the precursor of miR-21 (pre-miR-21), a critical step in the maturation of the functional microRNA.

The workflow for the discovery of AC1MMYR2 can be summarized as follows:

-

3D Model Generation: The three-dimensional structure of the Dicer binding site on the pre-miR-21 hairpin loop was constructed using the MC-Fold/MC-Sym pipeline.[2]

-

In Silico Screening: A library of small molecules, the NCI/diversity compound library, was virtually screened against the 3D model of the pre-miR-21 Dicer binding site using the AutoDock program.[2]

-

Hit Identification and Validation: From the initial screen, 48 compounds with high binding affinity were identified. The top five candidates were then subjected to in vitro validation to assess their ability to inhibit mature miR-21 generation.[2] AC1MMYR2 emerged as a potent and selective inhibitor.

Synthesis of this compound (AC1MMYR2)

While the primary research articles focus on the discovery and biological activity of AC1MMYR2, which was sourced from the NCI diversity dataset, detailed synthetic protocols are not extensively described in these publications.[2] For researchers interested in obtaining or synthesizing AC1MMYR2, it is recommended to refer to chemical suppliers or specialized synthetic chemistry literature.

Mechanism of Action

AC1MMYR2 exerts its inhibitory effect by directly interfering with the biogenesis of mature miR-21. It specifically blocks the processing of pre-miR-21 by the RNase III enzyme, Dicer.[1][2] This leads to an accumulation of pre-miR-21 and a subsequent dose- and time-dependent reduction in the levels of mature, functional miR-21.[2]

The inhibition of mature miR-21 production by AC1MMYR2 results in the upregulation of its downstream target genes, many of which are tumor suppressors. Key validated targets that are upregulated upon treatment with AC1MMYR2 include:

Biological Activity and Signaling Pathways

By inhibiting miR-21, AC1MMYR2 modulates several signaling pathways critical for cancer cell proliferation, survival, and metastasis. A significant effect of AC1MMYR2 is the reversal of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer progression and metastasis.[1][2] This is achieved through the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers.

Furthermore, AC1MMYR2 has been shown to impair tumor metastasis, particularly in the context of paclitaxel (B517696) treatment, by targeting the miR-21/CDK5 axis.[3]

Quantitative Data

The following tables summarize the key quantitative data for AC1MMYR2 from the primary literature.

Table 1: Inhibition of Mature miR-21 Expression

| Cell Line | Treatment Time (hours) | AC1MMYR2 Concentration (µM) | % Inhibition of Mature miR-21 |

| U87 (Glioblastoma) | 6 | 30 | ~50% |

| MCF-7 (Breast Cancer) | 6 | 30 | ~50% |

| LN229 (Glioblastoma) | 6 | 30 | ~50% |

| SGC7901 (Gastric Cancer) | 6 | 30 | ~50% |

Data extracted from dose-response and time-course experiments described in the primary literature.[2]

Table 2: Effects on Cell Viability and Apoptosis

| Cell Line | Assay | Treatment | Observation |

| U87 | Colony Formation | AC1MMYR2 | Reduced colony formation rate |

| MCF-7 | Colony Formation | AC1MMYR2 | Reduced colony formation rate |

| U87 | Annexin V-PI Staining | AC1MMYR2 | Increased apoptosis |

| MCF-7 | Annexin V-PI Staining | AC1MMYR2 | Increased apoptosis |

| U87 | Caspase 3/7 Activity | AC1MMYR2 | Increased caspase 3/7 activity |

| MCF-7 | Caspase 3/7 Activity | AC1MMYR2 | Increased caspase 3/7 activity |

Summary of findings from in vitro cell-based assays.[2]

Experimental Protocols

Real-Time Quantitative PCR (RT-qPCR) for miRNA Expression

Objective: To quantify the levels of mature miR-21, pre-miR-21, and pri-miR-21.

Methodology:

-

RNA Extraction: Total RNA is extracted from cultured cells using a suitable RNA isolation kit.

-

Reverse Transcription: For mature miR-21, a specific stem-loop reverse transcription primer is used. For pre-miR-21 and pri-miR-21, standard reverse transcription protocols with random primers or oligo(dT) can be employed.

-

qPCR: The cDNA is then used as a template for qPCR with specific primers for the target miRNA species. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.

-

Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method.

Western Blotting for Protein Expression

Objective: To determine the protein levels of miR-21 targets (PTEN, PDCD4, RECK) and EMT markers.

Methodology:

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Cell Proliferation and Viability Assays

Objective: To assess the effect of AC1MMYR2 on cancer cell proliferation and viability.

Methodology (Colony Formation Assay):

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with various concentrations of AC1MMYR2 or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 1-2 weeks, allowing for colony formation.

-

Staining and Quantification: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.

Apoptosis Assays

Objective: To measure the induction of apoptosis by AC1MMYR2.

Methodology (Annexin V-PI Staining):

-

Cell Treatment: Cells are treated with AC1MMYR2 or a vehicle control for a specified time.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Growth and Metastasis Assays

Objective: To evaluate the anti-tumor efficacy of AC1MMYR2 in an animal model.

Methodology (Orthotopic Xenograft Model):

-

Tumor Cell Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are stereotactically implanted into the brains of immunodeficient mice.

-

Treatment: Once tumors are established, mice are treated with AC1MMYR2 or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).

-

Monitoring: Tumor growth is monitored using bioluminescent imaging or other imaging modalities. Animal survival is also recorded.

-

Histological Analysis: At the end of the study, tumors and major organs are harvested for histological and immunohistochemical analysis.

Conclusion

This compound (AC1MMYR2) represents a significant advancement in the development of small molecule inhibitors targeting oncogenic microRNAs. Its discovery through an innovative in silico screening approach and its well-characterized mechanism of action provide a solid foundation for further preclinical and clinical development. By inhibiting the biogenesis of mature miR-21, AC1MMYR2 effectively upregulates tumor suppressor genes, reverses EMT, and suppresses tumor growth and metastasis. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery.

References

- 1. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AC1MMYR2 impairs high dose paclitaxel-induced tumor metastasis by targeting miR-21/CDK5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of microRNA-21-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-21 (miR-21) is a well-established oncogenic microRNA, or "oncomiR," frequently overexpressed in a wide array of human cancers, including glioblastoma, breast, pancreatic, and lung cancer.[1][2] Its upregulation is correlated with reduced levels of tumor suppressor proteins, promoting cellular proliferation, invasion, and apoptosis inhibition.[2][3] The biogenesis of mature miR-21 follows a canonical pathway involving the processing of a primary transcript (pri-miR-21) by the enzyme Drosha into a precursor hairpin (pre-miR-21), which is subsequently cleaved by the Dicer enzyme to yield the mature, functional 22-nucleotide miRNA.[4][5] Given its role in pathology, inhibiting miR-21 biogenesis presents a compelling therapeutic strategy.[1][6] This document elucidates the mechanism of action of microRNA-21-IN-2, a small molecule inhibitor designed to disrupt this critical biogenesis pathway.

Core Mechanism of Action: Inhibition of Dicer Processing

The primary mechanism of action of this compound and its analogs is the direct binding to the precursor microRNA-21 (pre-miR-21) hairpin, which sterically hinders the subsequent processing by the Dicer enzyme.[1]

Key Mechanistic Steps:

-

Direct Binding to pre-miR-21: The inhibitor was identified through small molecule microarray (SMM) screening as a compound that directly binds to the pre-miR-21 hairpin structure.[1]

-

Specific Binding Site: In-line probing experiments have demonstrated that the compound binds to the apical loop of the pre-miR-21 hairpin. This binding site is strategically located near the Dicer cleavage site.[1][6]

-

Inhibition of Dicer Activity: By occupying this site, the small molecule either physically blocks the Dicer enzyme from accessing its cleavage site on the pre-miRNA or it induces a conformational change in the RNA structure that renders it a poor substrate for Dicer.[1]

-

Abrogation of Mature miR-21 Production: The successful inhibition of Dicer-mediated cleavage prevents the maturation of pre-miR-21 into the functional, mature miR-21 duplex. This leads to a downstream reduction in the levels of the oncogenic mature miR-21.[1]

This targeted disruption of miRNA biogenesis represents a novel approach to modulating the activity of pathogenic microRNAs.

Quantitative Data

The efficacy of this compound and its analogs has been quantified through various biochemical and biophysical assays. The data highlights the molecule's potential as a potent inhibitor of miR-21 activity.

| Compound/Parameter | Value | Assay Method | Reference |

| This compound (AC50) | 3.29 µM | Cellular Activity Assay | [7] |

| Analog Binding Affinity (Kd) | 0.8 - 2.0 µM | Not Specified | [1] |

| Dicer Cleavage Inhibition (Analog 6, 7, 11, 13) | Near complete abrogation | In-gel Fluorescence Dicer Assay | [1] |

| Dicer Cleavage Inhibition (Compound 1) | 47% | In-gel Fluorescence Dicer Assay | [1] |

| Dicer Cleavage Inhibition (Compound 2) | 59% | In-gel Fluorescence Dicer Assay | [1] |

Experimental Protocols

The identification and validation of this class of inhibitors involved a systematic workflow employing biophysical and biochemical assays.

Small Molecule Microarray (SMM) Screening

-

Objective: To identify small molecules that directly bind to the pre-miR-21 hairpin.

-

Methodology:

-

RNA Preparation: A 29-mer RNA hairpin sequence, containing the pre-miR-21 Dicer cleavage site, was synthesized and labeled at the 5' end with a Cy5 fluorophore.[1]

-

Hybridization: Small molecule microarray slides, containing a library of printed compounds, were incubated with the fluorescently labeled pre-miR-21 hairpin (500 nM) for 1 hour.[1]

-

Washing and Imaging: Slides were washed to remove non-bound RNA and subsequently imaged using a fluorescence scanner.

-

Hit Identification: Array features that exhibited a significant increase in fluorescence were identified as "hits," indicating a direct binding interaction between the printed small molecule and the pre-miR-21 hairpin.[1]

-

Dicer Cleavage Assay

-

Objective: To determine if the binding of the small molecule to pre-miR-21 inhibits its processing by the Dicer enzyme.

-

Methodology:

-

Substrate Preparation: A full-length 60-nucleotide pre-miR-21 hairpin was labeled at the 5' end with an AlexaFluor 647 fluorescent dye.[1]

-

Reaction Mixture: The labeled pre-miR-21 was incubated with recombinant human Dicer enzyme in the presence and absence of the test compound (inhibitor). Control reactions without Dicer were also performed.[1]

-

Incubation: The reaction was allowed to proceed under conditions optimal for Dicer activity.

-

Analysis: The reaction products were resolved using gel electrophoresis. The consumption of the full-length pre-miR-21 substrate and the formation of the ~22-nucleotide mature miR-21 fragment were visualized and quantified by in-gel fluorescence.[1]

-

Interpretation: A decrease in the amount of the mature miR-21 product and a corresponding increase in the amount of unprocessed pre-miR-21 in the presence of the compound indicated successful inhibition of Dicer-mediated cleavage.[1]

-

Downstream Cellular Consequences and Therapeutic Potential

By inhibiting the production of mature miR-21, this compound effectively upregulates the expression of miR-21's natural targets, many of which are tumor suppressor genes.[2] Key targets of miR-21 include PTEN, PDCD4, SPRY2, and RECK.[2][3] The restoration of these tumor suppressors can lead to several anti-cancer effects:

-

Induction of Apoptosis: Knockdown of miR-21 has been shown to induce programmed cell death in various cancer cell lines.[1][3]

-

Decreased Cell Proliferation and Invasion: The upregulation of targets like RECK and TIMP3 can decrease glioma motility, while PTEN restoration can inhibit growth and invasion phenotypes.[2]

-

Overcoming Chemoresistance: High levels of miR-21 are linked to resistance to drugs like doxorubicin (B1662922) and cisplatin.[2] Inhibiting miR-21 can re-sensitize cancer cells to these chemotherapeutic agents.[2]

The development of small molecules like this compound that can directly bind to RNA precursors and modulate their function provides a powerful and fundamentally new therapeutic approach for treating cancers and other diseases driven by the dysregulation of microRNAs.[1]

References

- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MicroRNA-21 Targets Sprouty2 and Promotes Cellular Outgrowths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. Design and Implementation of Synthetic RNA Binders for the Inhibition of miR-21 Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

microRNA-21-IN-2: A Technical Guide for a Putative miR-21 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-21 (miR-21) is a well-established oncogenic microRNA (oncomiR) overexpressed in a multitude of solid and hematological cancers. Its role in promoting tumorigenesis is driven by the post-transcriptional silencing of numerous tumor suppressor genes, which in turn activates critical pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][2] This central role in cancer pathology makes miR-21 a compelling target for therapeutic intervention. Small molecule inhibitors offer a promising avenue for modulating miR-21 activity. This technical guide provides a comprehensive overview of the experimental framework required to characterize a putative miR-21 inhibitor, using the sparsely documented compound, microRNA-21-IN-2, as a case study. While specific data for this compound is limited to a reported AC50 of 3.29 μM, this document outlines the essential methodologies and data presentation strategies for its preclinical validation.

Introduction to miR-21: An OncomiR

MicroRNA-21 is one of the most frequently upregulated microRNAs in cancer, implicated in processes such as cell proliferation, apoptosis evasion, and metastasis.[2][3] Its biogenesis follows the canonical miRNA pathway, starting from a primary transcript (pri-miR-21) that is processed in the nucleus by the Drosha-DGCR8 complex into a precursor hairpin (pre-miR-21). This precursor is then exported to the cytoplasm and cleaved by the Dicer enzyme to yield the mature, 22-nucleotide single-stranded miR-21.[4][5] The mature miR-21 is incorporated into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4]

Key Signaling Pathways Modulated by miR-21

The oncogenic activity of miR-21 is attributed to its silencing of several key tumor suppressor genes. This action leads to the dysregulation of major signaling cascades critical for cell growth and survival.

-

PI3K/AKT/mTOR Pathway: A primary target of miR-21 is Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway. By downregulating PTEN, miR-21 promotes the activation of AKT and mTOR, leading to increased cell proliferation and survival.[1][2]

-

RAS/MEK/ERK Pathway: miR-21 targets Sprouty Homolog 1 (SPRY1) and Sprouty Homolog 2 (SPRY2), which are inhibitors of the RAS/MEK/ERK signaling pathway. Inhibition of these targets by miR-21 leads to enhanced signaling through this pathway, promoting cell proliferation and malignant transformation.[1][2]

-

Apoptosis Regulation: Programmed Cell Death 4 (PDCD4) is another well-validated target of miR-21. By suppressing PDCD4, miR-21 inhibits apoptosis and promotes cell survival.[1][4]

The intricate involvement of miR-21 in these fundamental cancer pathways is depicted in the following diagram.

Caption: miR-21 signaling cascade.

Characterizing this compound as a miR-21 Inhibitor

Given the limited public information on this compound, a systematic experimental approach is necessary to validate its function and mechanism of action. The following sections outline a proposed workflow for the comprehensive characterization of this and other novel small molecule inhibitors of miR-21.

Caption: Experimental workflow for inhibitor validation.

Quantitative Data Summary

The following tables present hypothetical data that would be generated through the experimental validation of a potent miR-21 inhibitor.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value |

| Cell-based Luciferase Reporter | AC50 | 3.29 µM |

| Direct Binding (DSF) | ΔTm (pre-miR-21) | +2.5 °C |

| Dicer Processing Inhibition | IC50 | 5.1 µM |

Table 2: Cellular Activity of this compound (at 5 µM) in MCF-7 Cells

| Assay | Target | Fold Change vs. Control | P-value |

| qRT-PCR | Mature miR-21 | 0.45 | <0.01 |

| PTEN mRNA | 2.1 | <0.05 | |

| PDCD4 mRNA | 2.5 | <0.05 | |

| Western Blot | PTEN Protein | 2.3 | <0.05 |

| PDCD4 Protein | 2.8 | <0.01 | |

| p-AKT (S473) | 0.5 | <0.01 | |

| Cell Viability (MTT Assay, 72h) | % Viability | 65% | <0.01 |

| Apoptosis (Caspase 3/7 Assay) | Caspase Activity | 3.2 | <0.001 |

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of a miR-21 inhibitor. The following protocols are standard in the field and should be adapted for the specific experimental context.

Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21

This protocol is designed to quantify the levels of mature miR-21 in cells treated with an inhibitor.

-

RNA Isolation: Isolate total RNA, including small RNAs, from treated and control cells using a suitable kit (e.g., miRVana miRNA Isolation Kit).

-

Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for mature hsa-miR-21-5p. This method ensures specific conversion of the mature miRNA into cDNA.[6][7]

-

Real-Time PCR: Use a forward primer specific to the miR-21 sequence and a universal reverse primer. The reaction should be performed on a real-time PCR system using a SYBR Green or TaqMan-based detection method.[6][8]

-

Data Analysis: Normalize the miR-21 expression levels to a stable small RNA endogenous control (e.g., RNU6B or U6 snRNA). Calculate the relative expression using the 2-ΔΔCt method.

Luciferase Reporter Assay for Target Validation

This assay directly tests the ability of miR-21 to regulate its target's 3' UTR and the inhibitor's ability to block this regulation.[9][10][11]

-

Vector Construction: Clone the 3' Untranslated Region (3' UTR) of a known miR-21 target gene (e.g., PTEN or PDCD4) downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO).

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a cancer cell line with low endogenous miR-21) with the luciferase reporter vector and either a miR-21 mimic or a negative control mimic.

-

Inhibitor Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.

-

Luciferase Measurement: After 24-48 hours, lyse the cells and measure the activity of both the primary reporter (e.g., Firefly luciferase) and a control reporter (e.g., Renilla luciferase) using a dual-luciferase assay system.

-

Data Analysis: Normalize the primary luciferase signal to the control luciferase signal. A functional miR-21 mimic will suppress the luciferase activity, and an effective inhibitor should rescue this suppression, leading to an increased signal.

Western Blotting for Target Protein Expression

This protocol verifies that the derepression of target mRNA (observed via qRT-PCR and luciferase assay) translates to increased protein levels.[12][13]

-

Cell Lysis: Lyse cells treated with the inhibitor and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against miR-21 target proteins (e.g., PTEN, PDCD4) and downstream effectors (e.g., phospho-AKT). Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Cell Viability and Apoptosis Assays

These assays determine the phenotypic consequences of miR-21 inhibition on cancer cells.

-

Cell Seeding: Seed cancer cells known to overexpress miR-21 (e.g., MCF-7, MDA-MB-231) in 96-well plates.

-

Treatment: Treat the cells with a dose range of this compound for 24, 48, and 72 hours.

-

Viability Assessment (MTT Assay): Add MTT reagent to the wells and incubate. The viable cells will reduce the MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance, which is proportional to the number of viable cells.[14][15]

-

Apoptosis Assessment (Caspase-Glo 3/7 Assay): To measure apoptosis, use a luminescent assay that measures caspase-3 and -7 activities. Add the Caspase-Glo 3/7 reagent to the wells and measure the luminescence, which is proportional to the amount of caspase activity.

Conclusion

The characterization of a novel small molecule inhibitor for an RNA target like miR-21 requires a multi-faceted approach, progressing from biochemical validation to cellular and, ultimately, in vivo studies. While specific published data on this compound is currently lacking, the experimental framework detailed in this guide provides a robust pathway for its evaluation. By systematically assessing its ability to modulate miR-21 levels, derepress validated downstream targets, and induce anti-cancer phenotypes, researchers can build a comprehensive data package to support its potential as a therapeutic agent. The successful validation of potent and specific small molecule inhibitors of miR-21 would represent a significant advancement in the development of targeted cancer therapies.

References

- 1. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell viability assay [bio-protocol.org]

- 3. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MIR21 microRNA 21 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 6. Real-time PCR quantification of precursor and mature microRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. micro RNA and qRT-PCR [gene-quantification.net]

- 9. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 12. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 14. Inhibition of MicroRNA miR-222 with LNA Inhibitor Can Reduce Cell Proliferation in B Chronic Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

role of microRNA-21-IN-2 in cancer pathways

An In-depth Technical Guide on the Role of microRNA-21 in Cancer Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is one of the most extensively studied oncomiRs, consistently found to be upregulated across a wide spectrum of human cancers. Its pervasive overexpression is functionally linked to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, tissue invasion, and metastasis. Mechanistically, miR-21 exerts its oncogenic effects by post-transcriptionally silencing a cadre of tumor suppressor genes, thereby activating critical signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades. This guide provides a comprehensive technical overview of the multifaceted role of miR-21 in cancer, presenting quantitative data on its expression and functional impact, detailed experimental protocols for its study, and visual representations of the key signaling networks it modulates.

Introduction to microRNA-21

MicroRNAs are a class of small, non-coding RNA molecules, approximately 22 nucleotides in length, that function as key regulators of gene expression at the post-transcriptional level.[1] Among these, miR-21 has emerged as a pivotal player in cancer biology.[2][3] Located on chromosome 17q23.2, the MIR21 gene is transcribed into a primary transcript (pri-miR-21) which undergoes processing to its mature, functional form.[2] As an oncomiR, elevated levels of miR-21 are a common feature in numerous malignancies, including but not limited to, breast, lung, colorectal, and glioblastoma cancers.[4][5][6] Its oncogenic activities are primarily executed through the binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.

The Oncogenic Role of miR-21 in Cancer Hallmarks

The influence of miR-21 extends across several fundamental processes that drive tumorigenesis and malignant progression.

Sustained Proliferation

A hallmark of cancer is the uncontrolled proliferation of cells. miR-21 actively contributes to this by targeting and downregulating several key negative regulators of cell growth. Overexpression of miR-21 has been shown to promote cell proliferation in various cancer cell lines.[7][8]

Evasion of Apoptosis

The ability of cancer cells to evade programmed cell death, or apoptosis, is critical for their survival. miR-21 enhances cell survival by suppressing pro-apoptotic factors and upregulating anti-apoptotic proteins. For instance, in non-small cell lung cancer A549 cells, overexpression of miR-21 led to a decrease in the apoptotic rate from 9% to 5%, while its suppression increased the apoptotic rate to 28%.[4]

Invasion and Metastasis

The metastatic cascade, involving local invasion and dissemination to distant sites, is a major cause of cancer-related mortality. miR-21 promotes this process by targeting inhibitors of matrix metalloproteinases (MMPs) and other molecules involved in cell adhesion and migration.[9] For example, overexpression of miR-21 in MDA-MB-231 breast cancer cells resulted in a 37% increase in cell invasion, whereas its inhibition led to a 34% decrease.[10]

Key Signaling Pathways Modulated by miR-21

The oncogenic functions of miR-21 are largely mediated through its impact on major intracellular signaling networks. By downregulating specific tumor suppressor genes, miR-21 effectively unleashes proliferative and anti-apoptotic signals.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. A key mechanism by which miR-21 activates this pathway is through the direct targeting and suppression of Phosphatase and Tensin Homolog (PTEN).[11][12] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT pathway by dephosphorylating PIP3. By inhibiting PTEN, miR-21 leads to the accumulation of PIP3, subsequent activation of AKT, and downstream signaling through mTOR, which in turn promotes protein synthesis and cell growth.

Caption: miR-21 activates the PI3K/AKT/mTOR pathway by inhibiting the tumor suppressor PTEN.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. miR-21 can activate this pathway by targeting Sprouty (SPRY) proteins, which are negative regulators of receptor tyrosine kinase (RTK) signaling.[13][14] By downregulating SPRY2, for instance, miR-21 enhances signaling through the Ras/Raf/MEK/ERK cascade, leading to increased cell proliferation.

Caption: miR-21 activates the MAPK/ERK pathway by targeting the inhibitor SPRY2.

Regulation of Apoptosis and Invasion Pathways

Beyond the core proliferative pathways, miR-21 fine-tunes a network of genes that regulate apoptosis and invasion. It directly targets Programmed Cell Death 4 (PDCD4), a tumor suppressor that promotes apoptosis and inhibits the pro-invasive transcription factor AP-1. By suppressing PDCD4, miR-21 simultaneously blocks apoptosis and enhances AP-1 activity, leading to the expression of genes like MMPs that facilitate invasion.[3] Furthermore, miR-21 targets Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK) and Tissue Inhibitor of Metalloproteinases 3 (TIMP3), both of which are endogenous inhibitors of MMPs.[9] The coordinated downregulation of these targets by miR-21 creates a pro-invasive microenvironment.

Quantitative Data on miR-21 in Cancer

The consistent upregulation of miR-21 across various cancers is well-documented. The following tables summarize quantitative findings on its expression and functional impact.

Table 1: Upregulation of miR-21 in Various Cancers

| Cancer Type | Tissue/Sample Type | Fold Change (Cancer vs. Normal) | Reference |

| Breast Cancer | Tumor Tissue | 2.02 - 4.44 | |

| Breast Cancer | Serum | 8.01 (Cases vs. Controls) | |

| Lung Cancer | Tumor Tissue | ~20 (vs. adjacent non-neoplastic) | |

| Colorectal Cancer | Tumor Tissue | 5.595 (median expression) | [5] |

| Colorectal Cancer | Serum | 12.1 | |

| Colorectal Cancer | Stool | 10.0 | |

| Glioblastoma | Tumor Tissue | >1.5 | |

| Glioblastoma | Tumor Tissue | Significantly higher in GBM vs. low-grade | [6] |

Table 2: Functional Impact of Modulating miR-21 Levels in Cancer Cells

| Cancer Cell Line | Modulation | Effect on Proliferation | Effect on Invasion | Effect on Apoptosis | Reference | | :--- | :--- | :--- | :--- | :--- | | A549 (Lung) | Overexpression | Increased | - | Decreased (9% to 5%) |[4] | | A549 (Lung) | Inhibition | - | - | Increased (8% to 28%) |[4] | | MDA-MB-231 (Breast) | Overexpression | - | Increased by 37% | - |[10] | | MDA-MB-231 (Breast) | Inhibition | Decreased by 29% | Decreased by 34% | - |[10] | | MDA-MB-468 (TNBC) | Inhibition | Decreased | Decreased | Enhanced | | | SAOS-2 (Osteosarcoma) | Overexpression | Increased | - | Decreased |[8] |

Table 3: Validated Downstream Targets of miR-21 and Their Functions

| Target Gene | Function | Cancer Type(s) | Reference |

| PTEN | Tumor suppressor, inhibits PI3K/AKT pathway | Breast, Lung, Colorectal | [11][12] |

| PDCD4 | Tumor suppressor, pro-apoptotic, inhibits AP-1 | Breast, Colorectal, HCC | [1] |

| RECK | Inhibitor of Matrix Metalloproteinases (MMPs) | Glioblastoma, Colorectal | [9] |

| TIMP3 | Inhibitor of Matrix Metalloproteinases (MMPs) | Glioblastoma, Breast | [9][10] |

| SPRY2 | Inhibitor of MAPK/ERK pathway | Pancreatic, Lung | [13] |

| BCL2 | Anti-apoptotic protein | - |

Experimental Protocols for Studying miR-21

The following section provides detailed methodologies for key experiments used to investigate the role of miR-21 in cancer.

Quantification of miR-21 Expression by qRT-PCR

This protocol outlines the steps for measuring the expression level of mature miR-21 from total RNA using a stem-loop reverse transcription quantitative real-time PCR (qRT-PCR) approach.

Caption: Workflow for qRT-PCR quantification of miR-21.

-

Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer.

-

Stem-Loop Reverse Transcription (RT):

-

Prepare an RT master mix containing a stem-loop RT primer specific for the mature miR-21 sequence, reverse transcriptase, dNTPs, and RNase inhibitor in an appropriate buffer.

-

Add a defined amount of total RNA (e.g., 10-100 ng) to the master mix.

-

Perform the RT reaction according to the reverse transcriptase manufacturer's protocol (e.g., incubation at 16°C for 30 min, followed by 42°C for 30 min, and enzyme inactivation at 85°C for 5 min).

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare a qPCR master mix containing a forward primer specific for the mature miR-21 sequence, a universal reverse primer that binds to the stem-loop primer sequence, a fluorescent probe (e.g., TaqMan), and a qPCR polymerase master mix.

-

Add the cDNA product from the RT reaction to the qPCR master mix.

-

Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-21 and a reference small non-coding RNA (e.g., U6 snRNA).

-

Calculate the relative expression of miR-21 using the 2-ΔΔCt method, where ΔCt = Ct(miR-21) - Ct(U6) and ΔΔCt = ΔCt(sample) - ΔCt(control).

-

Validation of miR-21 Targets using Luciferase Reporter Assay

This protocol describes how to validate a direct interaction between miR-21 and the 3'-UTR of a putative target gene.

Caption: Workflow for Luciferase Reporter Assay to validate miR-21 targets.

-

Construct Preparation:

-

Clone the full-length 3'-UTR of the putative target gene containing the predicted miR-21 binding site into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector) downstream of the firefly luciferase gene.

-

As a control, create a mutant construct where the miR-21 seed-binding site in the 3'-UTR is mutated.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the luciferase reporter construct (wild-type or mutant) and either a miR-21 mimic, a miR-21 inhibitor, or a negative control miRNA using a suitable transfection reagent.

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer. The Renilla luciferase serves as an internal control for transfection efficiency.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample.

-

A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-21 mimic compared to the control miRNA indicates a direct interaction. This effect should be abolished with the mutant 3'-UTR construct.

-

In Situ Hybridization (ISH) for miR-21 Localization

This protocol allows for the visualization of miR-21 expression within the cellular context of tissue sections.

-

Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections or frozen tissue sections.

-

Probe Hybridization:

-

Deparaffinize and rehydrate FFPE sections or fix frozen sections.

-

Perform proteinase K digestion to unmask the target RNA.

-

Hybridize the sections with a digoxigenin (B1670575) (DIG)-labeled locked nucleic acid (LNA) probe specific for mature miR-21. LNA probes offer high affinity and specificity for small RNA targets.

-

-

Immunodetection:

-

Wash the sections to remove unbound probe.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate at the site of miR-21 expression.

-

-

Microscopy: Counterstain the sections (e.g., with Nuclear Fast Red) and visualize the localization of the miR-21 signal using a light microscope.

Conclusion

microRNA-21 is a potent oncomiR that plays a central role in the pathogenesis of a wide array of human cancers. Its ability to coordinately suppress multiple tumor suppressor genes leads to the activation of key oncogenic signaling pathways, thereby promoting uncontrolled cell proliferation, survival, and metastasis. The consistent upregulation of miR-21 in tumors and its association with poor prognosis underscore its potential as a valuable biomarker for cancer diagnosis and prognosis. Furthermore, the critical functions of miR-21 in driving malignancy make it an attractive therapeutic target. The development of anti-miR-21 oligonucleotides and other inhibitory strategies holds promise for novel anti-cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and target the oncogenic role of miR-21 in cancer.

References

- 1. Identification of novel miR-21 target proteins in multiple myeloma cells by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prognostic Value of miR-21 in Various Cancers: An Updating Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Systems Biology of MicroRNAs in Cancer [researchonline.jcu.edu.au]

- 7. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MicroRNA-21 and the clinical outcomes of various carcinomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. miRCarta - targets [mircarta.cs.uni-saarland.de]

- 10. [PDF] Therapeutic effect of microRNA-21 on differentially expressed hub genes in gastric cancer based on systems biology | Semantic Scholar [semanticscholar.org]

- 11. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crosstalk between miRNA and PI3K/AKT/mTOR signaling pathway in cancer [ouci.dntb.gov.ua]

The Emergence of microRNA-21 Inhibitors in Oncology: A Technical Overview of microRNA-21-IN-2 and its Impact on Tumor Suppressor Genes

For Immediate Release

This technical guide provides an in-depth analysis of microRNA-21-IN-2, a novel small molecule inhibitor of microRNA-21 (miR-21), for an audience of researchers, scientists, and drug development professionals. The document outlines the mechanism of action of miR-21 inhibition, its effects on key tumor suppressor genes, and provides detailed experimental protocols for evaluating such compounds.

Introduction

MicroRNA-21 is one of the most well-documented oncomiRs, found to be upregulated in a wide array of human cancers.[1][2] Its overexpression is correlated with increased cell proliferation, invasion, and apoptosis inhibition.[3][4] MiR-21 exerts its oncogenic effects by post-transcriptionally silencing a battery of tumor suppressor genes.[5] Consequently, the development of potent and specific miR-21 inhibitors represents a promising therapeutic strategy in oncology. This guide focuses on a representative miR-21 inhibitor, herein referred to as this compound, and its functional role in restoring the expression of critical tumor suppressor genes.

Core Mechanism of Action: Targeting the miR-21 Seed Region

This compound is designed to be a synthetic, non-hydrolyzable antisense oligonucleotide that binds with high affinity and specificity to the seed region of mature miR-21. This binding sterically hinders the loading of miR-21 into the RNA-induced silencing complex (RISC), thereby preventing its interaction with the 3' untranslated region (3'-UTR) of its target messenger RNAs (mRNAs).[1] This leads to the de-repression of tumor suppressor gene translation and a subsequent reduction in the malignant phenotype.

Impact on Key Tumor Suppressor Genes

The therapeutic efficacy of this compound is largely attributed to its ability to restore the expression of several key tumor suppressor genes that are direct targets of miR-21. These include, but are not limited to, PTEN, PDCD4, RECK, and SPRY2.[5]

Phosphatase and Tensin Homolog (PTEN)

PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, and survival.[2] MiR-21 directly targets PTEN mRNA for degradation or translational repression.[3][6] Inhibition of miR-21 with agents like this compound has been shown to increase PTEN protein levels, leading to decreased cell proliferation and invasion in various cancer models.[7][8][9]

Programmed Cell Death 4 (PDCD4)

PDCD4 is a tumor suppressor that inhibits protein translation by binding to the eukaryotic initiation factor 4A (eIF4A). It also plays a role in apoptosis.[8] MiR-21-mediated downregulation of PDCD4 promotes cell proliferation and inhibits apoptosis.[10][11] Treatment with a miR-21 inhibitor can restore PDCD4 expression, leading to increased apoptosis and reduced tumor growth.[8]

Reversion-inducing-cysteine-rich protein with Kazal motifs (RECK)

RECK is a membrane-anchored glycoprotein (B1211001) that negatively regulates matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation, invasion, and metastasis.[5][12] MiR-21 targets RECK, and its inhibition leads to increased RECK expression, thereby suppressing cancer cell invasion and migration.[4][12][13]

Sprouty Homolog 2 (SPRY2)

SPRY2 is a negative regulator of receptor tyrosine kinase (RTK) signaling pathways, including the Ras/MAPK pathway, which is frequently hyperactivated in cancer.[14][15] By targeting SPRY2, miR-21 promotes cellular proliferation and migration.[16][17][18] Inhibition of miR-21 upregulates SPRY2, leading to the suppression of these oncogenic signaling pathways.[14][17]

Quantitative Data on the Effects of miR-21 Inhibition

The following tables summarize the quantitative effects of miR-21 inhibition on the expression of its target tumor suppressor genes and the resulting phenotypic changes in cancer cells, based on published literature for various miR-21 inhibitors.

Table 1: Effect of miR-21 Inhibition on Tumor Suppressor Gene Expression

| Tumor Suppressor Gene | Cancer Cell Line | Method of miR-21 Inhibition | Fold Change in Protein Expression (vs. Control) | Reference |

| PTEN | Endometrioid Endometrial Cancer (KLE) | miR-21 inhibitor | 1.888 ± 0.085 | [7] |

| PDCD4 | Neuroblastoma (SK-N-SH) | miR-21 inhibitor | Significant Increase | [8] |

| RECK | Cervical Cancer (SiHa) | siRNA against miR-21 | Significant Increase | [12] |

| SPRY2 | Multiple Myeloma (U266) | LV-anti-miR-21 | Significantly Increased | [17] |

Table 2: Phenotypic Effects of miR-21 Inhibition

| Phenotypic Effect | Cancer Cell Line | Method of miR-21 Inhibition | Quantitative Change | Reference |

| Cell Proliferation | Hepatocellular Carcinoma | miR-21 inhibition | Decreased | [3][6] |

| Cell Migration | Colon Cancer (SW480) | miR-21 knockdown | 0.4 ± 0.12-fold lower | [16] |

| Apoptosis | Neuroblastoma (SK-N-SH) | miR-21 inhibitor | Significant Induction | [8] |

| Invasion | Hepatocellular Carcinoma | miR-21 inhibition | Decreased | [3][6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene mRNA Expression

Objective: To quantify the expression levels of mature miR-21 and the mRNAs of its target tumor suppressor genes (PTEN, PDCD4, RECK, SPRY2).

Methodology:

-

RNA Extraction: Total RNA, including the small RNA fraction, is extracted from treated and control cells using a suitable kit (e.g., mirVana miRNA Isolation Kit).

-

Reverse Transcription (RT):

-

For miR-21: A specific stem-loop RT primer for miR-21 is used with a TaqMan MicroRNA Reverse Transcription Kit.

-

For mRNA: Random hexamers or oligo(dT) primers are used with a High-Capacity cDNA Reverse Transcription Kit.

-

-

qRT-PCR:

-

The cDNA is used as a template for real-time PCR using a TaqMan Universal PCR Master Mix and specific TaqMan probes and primers for miR-21 and the target genes.

-

A small nuclear RNA (e.g., U6) is used as an endogenous control for miR-21, and a housekeeping gene (e.g., GAPDH, ACTB) is used for mRNA normalization.

-

The relative expression is calculated using the 2-ΔΔCt method.

-

Western Blotting for Tumor Suppressor Protein Expression

Objective: To determine the protein levels of PTEN, PDCD4, RECK, and SPRY2 following treatment with this compound.

Methodology:

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against PTEN, PDCD4, RECK, or SPRY2 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control. Densitometry analysis is performed to quantify protein levels.

Dual-Luciferase Reporter Assay for Target Validation

Objective: To confirm the direct interaction between miR-21 and the 3'-UTR of its target genes.

Methodology:

-

Vector Construction: The 3'-UTR sequence of the target gene containing the predicted miR-21 binding site is cloned downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2). A mutant version of the 3'-UTR with a mutated seed sequence is also created as a control.

-

Transfection: Cells are co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-21 mimic or a negative control.

-

Luciferase Assay: 48 hours post-transfection, the activities of both Firefly and Renilla luciferases are measured using a Dual-Luciferase Reporter Assay System.

-

Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in the presence of the miR-21 mimic for the wild-type 3'-UTR construct, but not the mutant, confirms direct targeting.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of miR-21 and its inhibition by this compound.

Caption: Experimental workflow for evaluating this compound.

Caption: Logical relationship of this compound's anti-tumor activity.

Conclusion

MicroRNA-21 inhibitors, exemplified here by this compound, hold significant promise as a targeted therapy for a wide range of cancers. By specifically de-repressing the expression of key tumor suppressor genes, these agents can effectively inhibit the oncogenic processes driven by miR-21. The experimental framework provided in this guide offers a robust approach for the preclinical evaluation of such compounds, paving the way for their potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-21 Regulates Expression of the PTEN Tumor Suppressor Gene in Human Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNA-21 (miR-21) Regulates Cellular Proliferation, Invasion, Migration, and Apoptosis by Targeting PTEN, RECK and Bcl-2 in Lung Squamous Carcinoma, Gejiu City, China | PLOS One [journals.plos.org]

- 5. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroRNA-21 regulates expression of the PTEN tumor suppressor gene in human hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microRNA-21 overexpression contributes to cell proliferation by targeting PTEN in endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relevance of miR-21 in regulation of tumor suppressor gene PTEN in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MicroRNA-21 promotes neurite outgrowth by regulating PDCD4 in a rat model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MicroRNA-21 Promotes the Viability, Proliferation and Milk Fat Synthesis of Ovine Mammary Epithelial Cells by Targeting PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MiR-21 Regulates Growth and Migration of Cervical Cancer Cells by RECK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevation of long non-coding RNA GAS5 and knockdown of microRNA-21 up-regulate RECK expression to enhance esophageal squamous cell carcinoma cell radio-sensitivity after radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MicroRNA-21-mediated regulation of Sprouty2 protein expression enhances the cytotoxic effect of 5-fluorouracil and metformin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Correlation between microRNA-21 and sprouty homolog 2 gene expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MicroRNA-21 Targets Sprouty2 and Promotes Cellular Outgrowths - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Downregulation of Sprouty homolog 2 by microRNA-21 inhibits proliferation, metastasis and invasion, however promotes the apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

investigating the biological function of microRNA-21-IN-2

An In-depth Technical Guide to the Biological Function of microRNA-21 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a small non-coding RNA molecule that has been identified as a key oncomiR, playing a significant role in the initiation and progression of various cancers. Its overexpression is associated with increased cell proliferation, invasion, and apoptosis inhibition. Consequently, the inhibition of miR-21 has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the biological functions of miR-21 through the lens of its inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The molecule "microRNA-21-IN-2" is representative of a class of synthetic inhibitors designed to specifically target and neutralize endogenous miR-21.

Biological Function of miR-21 Inhibition

The primary biological function of a miR-21 inhibitor is to sequester and inhibit the activity of mature miR-21, thereby preventing it from binding to its target messenger RNAs (mRNAs). This restores the expression of tumor-suppressor genes that are normally silenced by miR-21. The functional consequences of miR-21 inhibition are profound and include:

-

Induction of Apoptosis: By upregulating the expression of pro-apoptotic genes such as Programmed Cell Death 4 (PDCD4) and Tropomyosin 1 (TPM1), miR-21 inhibitors can trigger programmed cell death in cancer cells.

-

Inhibition of Cell Proliferation and Invasion: miR-21 targets several genes involved in cell cycle regulation and metastasis, including PTEN and RECK. Inhibition of miR-21 leads to the upregulation of these targets, resulting in decreased cancer cell proliferation and invasion.

-

Sensitization to Chemotherapy: Overexpression of miR-21 has been linked to chemoresistance. The use of miR-21 inhibitors can re-sensitize cancer cells to conventional chemotherapeutic agents.

Quantitative Data on the Effects of miR-21 Inhibition

The efficacy of miR-21 inhibition has been quantified in numerous preclinical studies. The following tables summarize key findings from research on the impact of miR-21 inhibitors in cancer models.

Table 1: In Vitro Effects of miR-21 Inhibition on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter Measured | Result of miR-21 Inhibition | Reference |

| PANC-1, MiaPaca-2 | Pancreatic Cancer | Cell Viability | Significant decrease | [1][2] |

| PANC-1, MiaPaca-2 | Pancreatic Cancer | Cell Proliferation (Colony Formation) | Significant decrease | [1][2] |

| PANC-1, MiaPaca-2 | Pancreatic Cancer | Cell Migration & Invasion | Significant decrease | [1][2] |

| OPM-2, U-266, KMS-26 | Multiple Myeloma | Cell Growth (Trypan Blue & BrdU) | Significant decrease | [3] |

| OPM-2, U-266, KMS-26 | Multiple Myeloma | Cell Survival (MTT Assay) | Significant reduction | [3] |

| INA-6 (co-cultured with hBMSCs) | Multiple Myeloma | Cell Viability (MTT Assay) | Significant decrease | [3][4] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Apoptosis (TUNEL assay) | Apoptosis index increased from 0.44% (control) to 1.97% | [5] |

Table 2: In Vivo Effects of miR-21 Inhibition on Tumor Xenograft Models

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice | Pancreatic Cancer (PANC-1 xenografts) | Lentivirus-mediated miR-21 inhibitor | Significant inhibition of tumor growth | [1] |

| Nude Mice | Head and Neck Squamous Cell Carcinoma (FaDu xenografts) | Intravenous injection of miR-21 inhibitor with lipid nanoparticles | Significant suppression of tumor growth | [5] |

| SCID Mice | Multiple Myeloma (OPM-2 xenografts) | Intratumoral injection of miR-21 inhibitor | Significant anti-tumor activity | [3][4] |

Key Signaling Pathways Modulated by miR-21 Inhibition

Inhibition of miR-21 impacts several critical signaling pathways involved in cancer progression. The restoration of miR-21's target genes leads to the modulation of these pathways, ultimately resulting in anti-tumor effects.

References

- 1. Downregulation of miR-21 inhibits the malignant phenotype of pancreatic cancer cells by targeting VHL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Intravenous Delivery of miR-21 Inhibitor in Mice With Head and Neck Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

microRNA-21-IN-2 and apoptosis induction

An In-depth Technical Guide on Apoptosis Induction via Inhibition of microRNA-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is a prominent oncogenic microRNA that is frequently overexpressed in a wide range of human cancers.[1][2][3] Its role as a key suppressor of apoptosis is a critical mechanism by which cancer cells evade programmed cell death.[1][2][3] Consequently, the inhibition of miR-21 presents a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the induction of apoptosis through the inhibition of miR-21, with a focus on the molecular mechanisms, experimental validation, and relevant protocols for researchers in the field. For the purpose of this guide, "microRNA-21-IN-2" is considered a representative inhibitor of microRNA-21.

The Role of microRNA-21 in Apoptosis

MicroRNA-21 primarily functions as an anti-apoptotic molecule by downregulating the expression of several key tumor suppressor genes.[1][2][3] Elevated levels of miR-21 are associated with increased cell proliferation, survival, and invasion in various cancer types.[4] By binding to the 3'-untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression.[1] This targeted suppression of pro-apoptotic factors is a cornerstone of its oncogenic activity.

Mechanism of Apoptosis Induction by this compound

Inhibition of miR-21, for instance by a specific inhibitor like this compound, restores the expression of its pro-apoptotic target genes. This de-repression reactivates the apoptotic signaling cascades within cancer cells, leading to programmed cell death. The primary molecular targets of miR-21 that are involved in the regulation of apoptosis include:

-

Caspase 8 (CASP8): A direct target of miR-21, Caspase 8 is an initiator caspase in the extrinsic apoptosis pathway. Inhibition of miR-21 leads to increased Caspase 8 expression, thereby promoting apoptosis.[4]

-

B-cell lymphoma 2 (Bcl-2) family proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members of this family is crucial for regulating the intrinsic apoptosis pathway. While some studies suggest miR-21 upregulates Bcl-2 in certain contexts[5][6], others indicate that in specific cell types, miR-21 can target and decrease BCL2, leading to increased apoptosis[7][8]. The inhibition of miR-21 can therefore modulate the BAX/Bcl-2 ratio, favoring apoptosis.[9][10]

-

Phosphatase and Tensin Homolog (PTEN): A well-established tumor suppressor and a target of miR-21, PTEN negatively regulates the pro-survival PI3K/Akt signaling pathway.[11] Inhibition of miR-21 increases PTEN expression, which in turn inhibits the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.[11]

-

Programmed Cell Death 4 (PDCD4): This tumor suppressor is a direct target of miR-21.[1] By inhibiting miR-21, PDCD4 expression is upregulated, which promotes apoptosis.[1]

The concerted de-repression of these and other target genes upon miR-21 inhibition culminates in the activation of both the intrinsic and extrinsic apoptotic pathways.

Signaling Pathway of Apoptosis Induction by miR-21 Inhibition

Caption: Signaling pathway of apoptosis induction by miR-21 inhibition.

Quantitative Data on Apoptosis Induction by miR-21 Inhibition

The following table summarizes quantitative data from various studies investigating the effects of miR-21 inhibition on apoptosis in different cancer cell lines.

| Cell Line | Method of miR-21 Inhibition | Key Finding | Quantitative Result | Reference |

| SAOS-2 (Osteosarcoma) | Transfection with miR-21 inhibitor | Increased apoptosis | Significant increase in apoptotic cell rate | [4] |

| Keloid Fibroblasts | Transfection with miR-21 inhibitor | Increased expression of pro-apoptotic proteins | Significant increase in Caspase-3, Caspase-9, CYT-C, and BAX expression | [9] |

| INS-1 832/13 (Rat Beta Cells) | Transfection with miR-21 inhibitor | Reduced cleaved caspase 3 levels after cytokine treatment | Significant reduction in cleaved Caspase 3 | [7][8] |

| OCI-LY3 (Diffuse Large B-cell Lymphoma) | Transfection with miR-21 inhibitor | Decreased cell viability and increased apoptosis | Apoptosis rate significantly increased | [5] |

| MIA PaCa-2 (Pancreatic Cancer) | Transfection with miR-21 inhibitor | Increased apoptosis and caspase-3 activity | Significant increase in apoptosis and caspase-3 activity | [6] |

| A549 (Non-small Cell Lung Cancer) | Transfection with miR-21 inhibitor | Downregulation of p-Akt and Bcl-2, upregulation of BAX | Significant changes in protein expression | [11] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the pro-apoptotic effects of this compound.

Cell Culture and Transfection

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are seeded in multi-well plates and allowed to reach 70-80% confluency. Transfection with this compound or a negative control inhibitor is performed using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. The final concentration of the inhibitor typically ranges from 50 to 100 nM.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

After transfection for 48-72 hours, harvest cells by trypsinization.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix cells grown on coverslips with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100 in sodium citrate.

-

Incubate cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.

-

Counterstain nuclei with DAPI.

-

Visualize fluorescently labeled apoptotic cells using a fluorescence microscope.

-

Molecular Biology Techniques

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from transfected cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for miR-21 and its target genes. Use appropriate housekeeping genes (e.g., U6 for miR-21, GAPDH for mRNA) for normalization.

-

-

Western Blotting:

-

Lyse transfected cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase 8, Bcl-2, BAX, PTEN, PDCD4, cleaved Caspase-3, and a loading control like β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Luciferase Reporter Assay:

-

Co-transfect cells with a luciferase reporter plasmid containing the 3'-UTR of a target gene (e.g., BCL2) and either this compound or a control.

-

After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity upon miR-21 inhibition confirms direct targeting.

-

Experimental Workflow for Investigating this compound

Caption: Experimental workflow for studying miR-21-IN-2 effects.

Conclusion